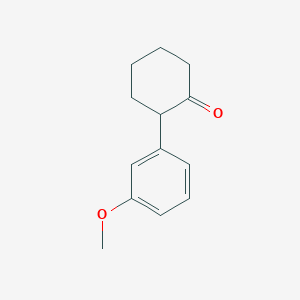

2-(3-Methoxyphenyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACQSVYTBQDRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874441 | |

| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15547-89-4 | |

| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclohexanone: Mechanisms, Protocols, and Strategic Insights

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(3-methoxyphenyl)cyclohexanone, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, offers detailed experimental protocols, and presents field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of 2-Arylcyclohexanones

Substituted 2-arylcyclohexanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The title compound, this compound, is a valuable precursor for the synthesis of morphinans and other neurologically active agents.[2] Its strategic importance necessitates a robust and well-understood synthetic methodology. This guide will primarily focus on the modern and highly efficient palladium-catalyzed α-arylation of cyclohexanone, while also briefly exploring alternative classical approaches.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, directly coupling an aryl group to the α-position of a carbonyl compound.[3][4][5] This approach offers significant advantages over classical methods, including milder reaction conditions, broader functional group tolerance, and high regioselectivity.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the palladium-catalyzed α-arylation of cyclohexanone involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or enolate coordination), and reductive elimination.[4][6]

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of cyclohexanone.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (3-bromoanisole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (Intermediate A).[4]

-

Enolate Formation and Transmetalation: In parallel, a strong base, such as sodium tert-butoxide (NaOt-Bu), deprotonates cyclohexanone at the α-carbon to form the corresponding enolate.[7][8] This enolate then displaces the halide on the palladium(II) complex in a step often referred to as transmetalation, yielding an arylpalladium enolate intermediate (Intermediate B).[4][6] The regioselectivity of the arylation is largely controlled at this stage, as deprotonation of the ketone typically occurs before coordination to the palladium center.[4]

-

Reductive Elimination: The final step is the reductive elimination from the arylpalladium enolate intermediate. This bond-forming step yields the desired product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.[3][4] Steric effects of the ligands on the palladium catalyst can significantly influence the rate of reductive elimination.[9]

Critical Parameters and Experimental Choices

The success of the α-arylation reaction is highly dependent on the careful selection of several key parameters.

| Parameter | Choice & Rationale |

| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are commonly used. They are stable and readily reduced in situ to the active Pd(0) species. |

| Ligand | Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Tol-BINAP, Xantphos) or N-heterocyclic carbenes (NHCs) are crucial.[3][4][5] These ligands stabilize the Pd(0) complex, facilitate oxidative addition, and promote the final reductive elimination step.[9] |

| Base | A strong, non-nucleophilic base is required for efficient enolate formation. Sodium tert-butoxide (NaOt-Bu) is a common choice.[4] For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be employed.[5][9] |

| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the enolate and to ensure solubility of the reactants and catalyst. |

| Temperature | Reactions are generally run at elevated temperatures (e.g., 60-100 °C) to drive the catalytic cycle, although some highly active catalyst systems can operate at room temperature.[10][11] |

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound via palladium-catalyzed α-arylation.

Figure 2: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Quantity (Example Scale) |

| Cyclohexanone | 108-94-1 | 98.14 g/mol | 1.2 equiv. |

| 3-Bromoanisole | 585-71-7 | 187.04 g/mol | 1.0 equiv. (e.g., 10 mmol) |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 1.5 mol% |

| (±)-BINAP | 98327-87-8 | 622.67 g/mol | 3.6 mol% |

| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | 1.4 equiv. |

| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | ~0.2 M concentration |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), (±)-BINAP (3.6 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 3-bromoanisole (1.0 equiv.) and cyclohexanone (1.2 equiv.) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction is typically complete within 4-12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a clear, colorless liquid.[2]

Characterization Data

| Property | Value |

| Appearance | Clear colorless liquid[2] |

| Molecular Formula | C₁₃H₁₆O₂[12] |

| Molecular Weight | 204.26 g/mol [12] |

| Density | ~1.1 g/mL at 25 °C[2][13] |

| Refractive Index (n²⁰/D) | ~1.546[2][13] |

| Boiling Point | 140-142 °C at 0.2 mmHg[13] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the final product.

Alternative Synthetic Strategies

While palladium-catalyzed arylation is the state-of-the-art, it is valuable to be aware of other potential, albeit often less efficient, synthetic routes.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an subsequent intramolecular aldol condensation to create a six-membered ring.[14][15][16] In principle, a suitably substituted precursor containing the 3-methoxyphenyl moiety could act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. However, this would likely involve a more complex starting material than cyclohexanone and may present challenges with regioselectivity.

Grignard Reaction

A Grignard reaction between 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium) and a protected 2-halocyclohexanone, followed by deprotection and oxidation, could theoretically yield the target molecule. A similar Grignard approach has been patented for the synthesis of a related compound, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, from a cyclohexanone derivative.[17] This multi-step route is generally less direct and may result in lower overall yields compared to the palladium-catalyzed method.

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through the palladium-catalyzed α-arylation of cyclohexanone. This method provides a direct, high-yielding, and versatile route to this important pharmaceutical intermediate. The causality behind the experimental choices—from the palladium precursor and ligand to the base and solvent—is rooted in the fundamental principles of the catalytic cycle. By understanding and optimizing these parameters, researchers can reliably produce this key building block for further drug development and discovery. Future research may focus on developing even more active and sustainable catalyst systems, potentially utilizing earth-abundant metals or exploring photocatalytic pathways to further enhance the efficiency and environmental credentials of this crucial transformation.

References

- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245.

- Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.

- Various Authors. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal.

- Fairlamb, I. J. S., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Chemistry – A European Journal, 23, 3832–3832.

- Various Authors. (n.d.).

- Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Journal of Forensic Sciences.

- Wikipedia. (n.d.).

- Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd.

- ChemicalBook. (n.d.). This compound.

- CHEM 330 Topics Discussed on Oct 19. (n.d.). Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.

- Fernández, E., et al. (2020). Sequential epoxidation reaction from enolate formation: cyclohexanone...

- Pearson Education. (n.d.).

- Chemistry Steps. (n.d.).

- PubChem. (n.d.). This compound.

- van der Plas, H. C. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.

- Chad's Prep. (2021, March 16). 18.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Molbase. (n.d.). This compound.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.).

- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.

- NROChemistry. (n.d.).

- Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism.

- BenchChem. (n.d.).

- Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

- Various Authors. (2020). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. PMC - NIH.

- Pearson Education. (n.d.). Show how you would use Robinson annulations to synthesize the following compounds.

- Various Authors. (2020).

- PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.

- Various Authors. (2018). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions.

- LookChem. (n.d.). Cas 15547-89-4, this compound.

- BenchChem. (n.d.). This compound | 15547-89-4.

- Various Authors. (2022).

- Various Authors. (2019).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 15547-89-4 [chemicalbook.com]

- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 6. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How could each of the following compounds be prepared from cycloh... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C13H16O2 | CID 85868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. Robinson Annulation | NROChemistry [nrochemistry.com]

- 16. chemistwizards.com [chemistwizards.com]

- 17. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)cyclohexanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)cyclohexanone (CAS No. 15547-89-4), a key chemical intermediate. With full editorial control, this document is structured to deliver field-proven insights and scientifically rigorous data, moving beyond a standard template to offer a deeper understanding of the compound's nature and utility.

Section 1: Core Identity and Significance

This compound is an aromatic ketone with the molecular formula C₁₃H₁₆O₂.[1] It is structurally characterized by a cyclohexanone ring substituted at the alpha-position with a 3-methoxyphenyl group. This compound is primarily recognized for its role as a crucial precursor in the synthesis of various pharmacologically active molecules, particularly in the development of analgesics.[2] Its strategic importance lies in its ability to serve as a foundational scaffold for building more complex molecular architectures, such as those found in morphinan and tramadol analogs.[2][3]

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 15547-89-4 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 140-142 °C at 0.2 mmHg | [4] |

| Density | 1.1 g/mL at 25 °C | [2] |

| Refractive Index | 1.546 (20/D) | [2][4] |

| LogP (Predicted) | 2.6 | [1] |

| InChIKey | KACQSVYTBQDRGP-UHFFFAOYSA-N | [1] |

Expert Insights: The predicted LogP value of 2.6 suggests moderate lipophilicity, an important characteristic for intermediates in drug synthesis as it influences solubility in organic solvents and potential for crossing biological membranes in downstream applications. The high boiling point indicates low volatility, which is a practical advantage for handling in a laboratory setting.

Section 3: Synthesis Methodologies

The synthesis of this compound is a critical step in the production of its derivatives. The literature points to several effective routes, with the Grignard reaction being a prominently cited and robust method.

Method: Grignard Reaction

This classic organometallic reaction involves the coupling of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with 2-chlorocyclohexanone. This method is advantageous for its reliability and scalability.

Workflow for Grignard Synthesis

Caption: Grignard synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed.

-

Causality: Anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water. THF is an ideal solvent as it solvates the magnesium complex, facilitating the reaction.

-

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-chlorocyclohexanone in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Causality: Low-temperature addition is crucial to control the exothermic reaction and prevent side reactions, such as self-condensation of the cyclohexanone.

-

-

Workup and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Self-Validation: The ammonium chloride quench is acidic enough to hydrolyze the magnesium alkoxide intermediate but mild enough to avoid degradation of the desired product. Successful separation should yield two clear layers.

-

-

Purification: The solvent is removed from the combined organic layers under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final clear, colorless liquid.[4]

-

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods as described in the next section. A sharp boiling point range during distillation indicates high purity.[4]

-

Section 4: Spectroscopic Characterization Profile

Authenticating the structure and purity of the synthesized compound is paramount. The following is an expert-guided profile of the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (6.7-7.3 ppm): Expect a complex multiplet pattern corresponding to the four protons on the 1,3-disubstituted benzene ring.

-

Methoxy Protons (~3.8 ppm): A sharp singlet integrating to three protons (–OCH₃).

-

Alpha-Proton (3.5-3.8 ppm): The single proton on the carbon adjacent to both the phenyl ring and the carbonyl will appear as a multiplet.

-

Cyclohexane Protons (1.6-2.5 ppm): A series of complex multiplets corresponding to the eight protons on the cyclohexanone ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (~210 ppm): The ketone C=O carbon will be the most downfield signal.

-

Aromatic Carbons (110-160 ppm): Six signals are expected, with the carbon attached to the methoxy group being the most downfield (~160 ppm).

-

Alpha-Carbon (~55-60 ppm): The carbon atom linking the two rings.

-

Methoxy Carbon (~55 ppm): The –OCH₃ carbon.

-

Cyclohexane Carbons (25-45 ppm): The remaining five sp³ hybridized carbons of the cyclohexane ring.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹ . This is a key diagnostic peak for the ketone functional group.[5]

-

C-O-C Stretch (Aromatic Ether): Look for characteristic stretches in the 1250-1000 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 204 , corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the methoxy group, cleavage of the bond between the two rings, and fragmentation of the cyclohexanone ring.

Section 5: Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a building block in the synthesis of centrally acting analgesics.[3][6]

Precursor to Tramadol and Analogs: This compound is a well-established intermediate in several synthetic routes to Tramadol and its derivatives.[7][8][9] The synthesis typically involves a Mannich reaction to introduce an aminomethyl group to the cyclohexanone ring, followed by the Grignard reaction with 3-methoxyphenylmagnesium bromide to form the core structure of Tramadol.[7][10]

Conceptual Pathway to Analgesics

Caption: Role as an intermediate in API synthesis.

Scaffold for Morphinan Synthesis: The rigid structure of this compound also makes it a valuable starting material for synthesizing compounds with a morphinan skeleton, which is the core of many opioid analgesics.[2] This involves more complex cyclization strategies to build the polycyclic system characteristic of morphinans.

Research Chemical: Beyond its use as an intermediate, the compound and its close derivatives are studied to understand structure-activity relationships (SAR) in analgesic and psychoactive drug design. For instance, the related compound methoxetamine, which features an additional ethylamino group, has been extensively characterized.[11][12][13][14]

References

-

This compound - 15547-89-4, C13H16O2, density, melting point, boiling point, structural formula, synthesis. (2025). Available at: [Link]

-

This compound | C13H16O2 | CID 85868 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Microgram Journal, 9(1), 3-17. Available at: [Link]

-

Synthesis of Tramadol and Analogous. Alvarado, C., Guzmán, Á., & Patino, R. (2005). Journal of the Mexican Chemical Society, 49(4), 334-337. Available at: [Link]

-

Synthesis of Tramadol in Organic Chemistry. Meškin, H. (n.d.). Prezi. Available at: [Link]

-

Synthesis of Tramadol and Analogous. Alvarado, C., et al. (2005). Redalyc.org. Available at: [Link]

-

(PDF) Synthesis of Tramadol and Analogous. Alvarado, C., et al. (2005). ResearchGate. Available at: [Link]

- Method for synthesizing tramadol hydrochloride. (2018). Patsnap.

-

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Erowid Reference 8558 : The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Erowid. Available at: [Link]

-

The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ). Hays, P. A., Casale, J., & Berrier, A. (2012). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/85161394a50d4f26194b6d39540b021315579893]([Link]

- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (2005). Google Patents.

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Human Metabolome Database. Available at: [Link]

-

Synthesis of A. 2-(m-Methoxyphenyl)-4-methyl-cyclohexanone. (n.d.). PrepChem.com. Available at: [Link]

-

2-[3-(4-Methoxyphenyl)-3-oxopropyl]cyclohexanone - SpectraBase. (n.d.). Available at: [Link]

-

Mass spectra of (a) 3-methoxyphenyl cyclopentyl ketone, (b)... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

-

IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com. Available at: [Link]

Sources

- 1. This compound | C13H16O2 | CID 85868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15547-89-4 [chemicalbook.com]

- 3. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 6. prezi.com [prezi.com]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone | C15H21NO2 | CID 52911279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Erowid.org: Erowid Reference 8558 : The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) : Hays PA, Casale, JF, Berrier AL [erowid.org]

- 14. [PDF] The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ) | Semantic Scholar [semanticscholar.org]

Foreword: The Architectural Significance of a Precursor

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)cyclohexanone (CAS: 15547-89-4)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the value of a compound is often defined not by its own biological activity, but by the potential it unlocks. This compound is a prime example of such a foundational molecule. A simple aromatic ketone at first glance, it serves as a critical and versatile starting reagent for constructing complex molecular architectures, most notably the morphinan scaffold that forms the backbone of numerous opioid analgesics.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and analytical characterization, offering field-proven insights for professionals engaged in medicinal chemistry and organic synthesis.

Core Physicochemical & Structural Properties

This compound is a clear, colorless liquid, classified as an aromatic ketone.[1][2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 15547-89-4.[1][2][3][4][5]

A summary of its key physical and chemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 15547-89-4 | [3][4][5] |

| Molecular Formula | C₁₃H₁₆O₂ | [3][4][5] |

| Molecular Weight | 204.27 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.1 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 140-142 °C @ 0.2 mmHg | [2][3] |

| Refractive Index | n20/D 1.546 | [1][2][3] |

| SMILES String | COc1cccc(c1)C2CCCCC2=O | [4][5] |

| InChI Key | KACQSVYTBQDRGP-UHFFFAOYSA-N | [4][5] |

Synthesis & Mechanistic Considerations

The synthesis of 2-arylcyclohexanones is a well-established area of organic chemistry, crucial for accessing a wide range of functionalized carbocycles.[6][7] Methodologies often involve the α-arylation of a pre-formed cyclohexanone ring or the cyclization of a linear precursor that already contains the aryl moiety.

A Plausible Synthetic Workflow

While specific, detailed experimental procedures for CAS 15547-89-4 date back several decades, a robust and common approach involves the nucleophilic addition of an organometallic aryl species to a cyclohexene oxide derivative, followed by oxidation. A generalized workflow is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Grignard Reagent: The use of 3-bromoanisole to form a Grignard reagent provides a potent carbon-based nucleophile (the 3-methoxyphenyl group) that is essential for forming the key carbon-carbon bond with the cyclohexane ring.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent quenching the reagent and ensure a high yield.

-

Epoxide Ring Opening: Cyclohexene oxide serves as the electrophile. The Grignard reagent attacks one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring and the formation of a trans-cyclohexanol intermediate.

-

Oxidation Step: The secondary alcohol formed in the previous step must be oxidized to the target ketone. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are often chosen to selectively convert the secondary alcohol to a ketone without over-oxidation or side reactions.

Core Applications in Drug Discovery & Development

The primary value of this compound lies in its role as a versatile chemical intermediate. It is not an active pharmaceutical ingredient itself but a foundational block for more complex molecules.

Keystone Intermediate for Morphinans

The most significant application is as a starting reagent for the synthesis of octahydrophenanthrene, which is a crucial intermediate in the production of morphinans.[1][2] The morphinan skeleton is the core structure of a vast class of opioid analgesics, including morphine and its many synthetic derivatives. The compound is also directly implicated in the synthesis of 9-azamorphinan and 2-methyl-5-phenyl morphan.[1]

Precursor to Dissociative Anesthetics

This compound is a known precursor in the synthesis of arylcyclohexylamines, a class of drugs with dissociative anesthetic properties. Notably, it is used to synthesize 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, a compound commonly known as methoxetamine (MXE).[8][9][10][11] Methoxetamine is structurally related to ketamine and is recognized as a designer drug with hallucinogenic and dissociative effects.[12] It is critical to underscore that while this precursor is essential for its synthesis, methoxetamine itself is a controlled substance in many jurisdictions due to its high potential for abuse and lack of accepted medical use.[12][13]

Caption: Synthetic utility of this compound in drug development.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of this compound, a suite of spectrometric and spectroscopic techniques is employed. While the specific spectra for this compound are proprietary or not widely published, the expected characteristics can be reliably predicted based on its structure and data from closely related analogues like methoxetamine.[8][10]

Standard Analytical Workflow

Caption: Standard workflow for the analytical validation of the target compound.

Expected Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the methoxyphenyl ring (typically in the δ 6.5-7.5 ppm range), a sharp singlet for the methoxy (-OCH₃) group protons around δ 3.8 ppm, and a series of complex multiplets for the eight protons on the cyclohexanone ring.

-

¹³C NMR: Key signals would include the carbonyl carbon (C=O) significantly downfield (around δ 200-210 ppm), carbons of the aromatic ring, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the cyclohexane ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides crucial functional group information. A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic and aliphatic portions would be visible.[10]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 204.27 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the two rings.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Classification: It is classified as a combustible liquid (Storage Class 10).

-

Environmental Hazard: It holds a Water Hazard Class of 3 (WGK 3), indicating it is a severe hazard to water.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves and eyeshields, is required to prevent skin and eye contact.

-

Safety Precaution: Avoid contact with skin and eyes (S-phrase 24/25).[2]

-

Storage: Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

This compound (CAS 15547-89-4) stands as a testament to the enabling power of synthetic precursors in modern pharmacology. While unassuming in its own right, its strategic importance is undeniable. It provides a reliable and essential entry point into the complex chemical synthesis of morphinan-based analgesics and serves as a key building block for arylcyclohexylamine derivatives. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is not merely academic—it is fundamental to the innovation of next-generation therapeutics.

References

-

Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/8975549045f28f80f145550dfb6c00d4679754f1]([Link]

-

This compound. CAS Common Chemistry. Available at: [Link]

-

Hays PA, Casale, JF, Berrier AL. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Erowid. Available at: [Link]

-

The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Available at: [Link]

-

Cas 15547-89-4, this compound. lookchem. Available at: [Link]

-

This compound | C13H16O2. PubChem. Available at: [Link]

-

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. PubChem. Available at: [Link]

-

Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) (Microgram Journal 2012;9(1):3-17). DEA.gov. Available at: [Link]

-

An enantioselective synthesis of 2-aryl cycloalkanones by Sc-catalyzed carbon insertion. PubMed. Available at: [Link]

-

Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Patentscope. Available at: [Link]

- Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. Google Patents.

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.

- Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.

-

2-[3-(4-Methoxyphenyl)-3-oxopropyl]cyclohexanone. SpectraBase. Available at: [Link]

-

Cyclohexanone, 2-(3-methoxyphenyl)-. US EPA. Available at: [Link]

-

Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]

-

Methoxisopropamine | C16H23NO2. PubChem. Available at: [Link]

-

Circular 008/2012: control of methoxetamine under a Temporary Class Drug Order. GOV.UK. Available at: [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PMC - PubMed Central. Available at: [Link]

Sources

- 1. This compound | 15547-89-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C13H16O2 | CID 85868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ) | Semantic Scholar [semanticscholar.org]

- 9. Erowid.org: Erowid Reference 8558 : The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) : Hays PA, Casale, JF, Berrier AL [erowid.org]

- 10. scribd.com [scribd.com]

- 11. dea.gov [dea.gov]

- 12. 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone | C15H21NO2 | CID 52911279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. gov.uk [gov.uk]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)cyclohexanone

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data required for the unambiguous structural elucidation and quality control of 2-(3-Methoxyphenyl)cyclohexanone (CAS 15547-89-4), a key aromatic ketone intermediate in synthetic organic chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes predictive analysis based on foundational spectroscopic principles with available spectral data to explain the causal relationships between molecular structure and spectral output. We will dissect the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into experimental choices and data interpretation. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Structural Framework

This compound is a disubstituted cyclic ketone with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[2][3][4] Its structure comprises a cyclohexanone ring substituted at the α-position with a 3-methoxyphenyl group. This unique combination of an aliphatic carbocycle, a carbonyl group, and a substituted aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint.

Accurate characterization is paramount, as this compound serves as a precursor in the synthesis of complex molecules, such as morphinans and 9-azamorphinan derivatives.[1] Spectroscopic analysis provides the definitive proof of structure, purity, and identity, ensuring the integrity of subsequent synthetic steps. This guide outlines the workflow for achieving this characterization with confidence.

Caption: Workflow for Synthesis and Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. While raw experimental spectra are available from commercial suppliers like Sigma-Aldrich, this section provides an expert prediction of the ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃, explaining the rationale behind the expected chemical shifts and multiplicities.[5]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into two distinct regions: the aromatic region (approx. δ 6.7-7.3 ppm) and the aliphatic region (approx. δ 1.6-3.7 ppm).

-

Aromatic Protons (4H): The 1,3-disubstituted (meta) pattern of the phenyl ring is expected to produce four signals.

-

H-2' : A singlet or finely split triplet is predicted around δ 6.85 ppm. It is ortho to the electron-donating methoxy group and the alkyl substituent.

-

H-4' : A multiplet (doublet of doublets) around δ 6.75 ppm, positioned between the methoxy group and a hydrogen.

-

H-5' : A triplet around δ 7.25 ppm, coupled to H-4' and H-6'. This proton is the only one on the ring with two ortho hydrogen neighbors.

-

H-6' : A multiplet (doublet of doublets) around δ 6.80 ppm, ortho to the cyclohexanone substituent.

-

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.80 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Aliphatic Protons (9H):

-

H-2 (Methine, 1H): This proton is adjacent to both the carbonyl group and the aromatic ring, making it the most deshielded aliphatic proton. A multiplet is predicted around δ 3.65 ppm.

-

H-3, H-4, H-5, H-6 (Methylene, 8H): These protons on the cyclohexanone ring will appear as a series of complex, overlapping multiplets between δ 1.60 and δ 2.50 ppm. The protons at C-6, being adjacent to the carbonyl, are expected to be the most downfield of this group (approx. δ 2.40-2.50 ppm).

-

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H | 7.25 | t | 1H | H-5', deshielded by meta-substituents |

| Aromatic H | 6.75 - 6.85 | m | 3H | H-2', H-4', H-6', shielded by OCH₃ |

| Methoxy (-OCH₃) | 3.80 | s | 3H | Characteristic singlet |

| Methine (H-2) | 3.65 | m | 1H | Deshielded by C=O and Aryl group |

| Methylene (H-6) | 2.40 - 2.50 | m | 2H | α to C=O |

| Methylene (H-3,4,5) | 1.60 - 2.20 | m | 6H | Cyclohexane ring protons |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of aromatic carbons are chemically equivalent by symmetry.

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, predicted around δ 210-212 ppm.

-

Aromatic Carbons: Six signals are expected.

-

C-1' & C-3' (Quaternary): The two carbons attached to the cyclohexanone ring and the methoxy group are predicted at δ 142 ppm and δ 159 ppm, respectively. The C-3' carbon bonded to oxygen will be the most downfield.

-

C-2', C-4', C-5', C-6' (Methine): These carbons will appear in the typical aromatic region of δ 112-130 ppm.

-

-

Aliphatic Carbons:

-

C-2 (Methine): Attached to the aryl group, this carbon is predicted around δ 55-60 ppm.

-

-OCH₃: The methoxy carbon signal is expected as a sharp peak around δ 55.2 ppm.

-

C-3, C-4, C-5, C-6: The remaining four methylene carbons of the cyclohexanone ring are predicted to appear in the range of δ 25-42 ppm. The C-6 carbon, being α to the carbonyl, will be the most deshielded of this group (approx. δ 42 ppm).

-

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Assignment | Predicted δ (ppm) |

| C=O (C-1) | 211.0 |

| Ar-C (C-3') | 159.8 |

| Ar-C (C-1') | 142.5 |

| Ar-CH (C-5') | 129.7 |

| Ar-CH (C-6') | 121.0 |

| Ar-CH (C-2') | 114.5 |

| Ar-CH (C-4') | 112.0 |

| -OCH₃ | 55.2 |

| Methine (C-2) | 58.0 |

| Methylene (C-6) | 42.1 |

| Methylene (C-4) | 28.0 |

| Methylene (C-5) | 27.5 |

| Methylene (C-3) | 25.1 |

Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at δ 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-O ether linkage.

-

C=O Stretch: A strong, sharp absorption band is the most prominent feature, expected in the range of 1705-1725 cm⁻¹ , which is characteristic of a six-membered cyclic ketone.

-

C-H Stretches (Aromatic): Multiple sharp, medium-intensity bands are predicted just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).

-

C-H Stretches (Aliphatic): Medium-to-strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

C=C Stretches (Aromatic): Several medium-to-weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong, characteristic band is predicted in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions, confirming the methoxy group.

| Predicted Key IR Absorptions (ATR) | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1715 | Strong, Sharp | Ketone C=O Stretch |

| 1600, 1485 | Medium-Weak | Aromatic C=C Stretch |

| 1250 | Strong | Asymmetric Ar-O-C Stretch |

| 1040 | Strong | Symmetric Ar-O-C Stretch |

Experimental Protocol for IR

-

Sample Preparation: As the compound is a liquid at room temperature, the easiest method is Attenuated Total Reflectance (ATR). Place one drop of the neat liquid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Data for this compound is available from the NIST Mass Spectrometry Data Center.[5]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 204 , corresponding to the molecular weight of the compound (C₁₃H₁₆O₂). This peak should be clearly visible.

-

Key Fragmentation Pathways: The structure suggests several high-probability fragmentation pathways that give rise to characteristic ions. The primary cleavage is expected to be alpha-cleavage adjacent to the carbonyl group.

Caption: Proposed EI-MS Fragmentation Pathway.

| Observed/Predicted MS Fragments (EI-MS) | ||

| m/z | Proposed Fragment | Significance |

| 204 | [C₁₃H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 150 | [M - C₄H₆]⁺• | Loss of butene via retro-Diels-Alder type cleavage |

| 135 | [M - C₅H₉]⁺ | Cleavage of the cyclohexyl ring |

| 121 | [CH₃OC₆H₄CH₂]⁺ | Benzylic cation, a very stable and often prominent fragment |

| 107 | [C₇H₇O]⁺ | Loss of CH₂ from m/z 121 |

Experimental Protocol for MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or ethyl acetate) into the mass spectrometer via a Gas Chromatography (GC-MS) system or direct injection probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library data (e.g., NIST).

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. The predicted spectra, based on established chemical principles, align to create a unique spectroscopic fingerprint: a ketone C=O stretch around 1715 cm⁻¹ in the IR; a molecular ion at m/z 204 in the mass spectrum; and a characteristic pattern of aromatic, aliphatic, and methoxy signals in the ¹H and ¹³C NMR spectra. This guide provides the foundational framework for researchers to interpret their own experimental data, ensuring the quality and identity of this valuable synthetic intermediate.

References

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 85868, this compound. Retrieved January 13, 2026, from [Link].

-

Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved January 13, 2026, from [Link].

-

U.S. Environmental Protection Agency (EPA). (n.d.). Substance Details for Cyclohexanone, 2-(3-methoxyphenyl)-. Retrieved January 13, 2026, from [Link].

-

Matrix Fine Chemicals. (n.d.). 2-(3-METHOXYPHENYL)CYCLOHEXAN-1-ONE | CAS 15547-89-4. Retrieved January 13, 2026, from [Link].

-

ChemSrc. (n.d.). This compound synthesis, density, melting point, boiling point, structural formula. Retrieved January 13, 2026, from [Link].

Sources

- 1. This compound | 15547-89-4 [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-(3-METHOXYPHENYL)CYCLOHEXAN-1-ONE | CAS 15547-89-4 [matrix-fine-chemicals.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C13H16O2 | CID 85868 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Methoxyphenyl)cyclohexanone

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)cyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds. Our focus is to deliver an in-depth analysis of its molecular structure, conformational isomerism, and the analytical techniques pivotal for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: Significance of this compound

This compound is an aromatic ketone that serves as a crucial building block in the synthesis of complex molecular architectures, notably as a precursor for morphinan derivatives and other neurologically active agents.[1] Its chemical identity is established by the molecular formula C₁₃H₁₆O₂, a molecular weight of approximately 204.26 g/mol , and the CAS Registry Number 15547-89-4.[2][3][4] The molecule's structure, featuring a stereocenter at the C2 position of the cyclohexanone ring, introduces a layer of stereochemical complexity that is fundamental to its reactivity and the biological activity of its downstream products. Understanding the conformational preferences of the 3-methoxyphenyl substituent is therefore paramount for controlling reaction stereoselectivity and designing novel synthetic pathways.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical first step for its application in further chemical transformations. A common synthetic route involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Synthetic Pathway: Grignard Reaction

A plausible synthetic route involves the reaction of 2-chlorocyclohexanone with a Grignard reagent prepared from 3-bromoanisole.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of 2-chlorocyclohexanone in anhydrous THF is then added dropwise. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Synthesis and Purification

Caption: Equilibrium between axial and equatorial conformers.

The relative stability of these two conformers is governed by steric interactions. In general, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial interactions. For 2-arylcyclohexanones, the bulky aryl group is expected to predominantly occupy the equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions.

However, the conformational preference can be influenced by other factors, including electronic effects and the possibility of non-covalent interactions. For instance, the anomeric effect, which involves the interaction between the lone pairs of a heteroatom and the σ* orbital of an adjacent C-X bond, can stabilize axial conformers in certain 2-substituted cyclohexanones. While a direct anomeric effect is not at play with the 3-methoxyphenyl group, the interplay of steric and electronic factors determines the final equilibrium position.

Stereochemistry and its Implications

The C2 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-2-(3-Methoxyphenyl)cyclohexanone. The stereochemistry at this center is crucial as it dictates the three-dimensional arrangement of the molecule and will influence the stereochemical outcome of reactions at the adjacent carbonyl group. For example, the reduction of the ketone will lead to the formation of diastereomeric alcohols, and the ratio of these diastereomers will be dependent on the facial selectivity of the hydride attack, which is in turn influenced by the conformation of the starting ketone.

Advanced Analytical Methodologies for Structural and Conformational Studies

While standard spectroscopic methods confirm the molecular structure, more advanced techniques are required for a definitive determination of the solid-state conformation and for studying the conformational dynamics in solution.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. [5]This technique would provide unambiguous information on bond lengths, bond angles, and the preferred conformation of the 3-methoxyphenyl group in the crystal lattice. Although no public crystal structure data for this compound is currently available, this method would be the most definitive way to establish its solid-state conformation.

-

Computational Modeling: In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the relative energies of the different conformers. By calculating the energies of the axial and equatorial conformers, one can estimate the equilibrium constant and the population of each conformer at a given temperature. These calculations can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the computational model.

-

Variable Temperature NMR (VT-NMR): VT-NMR is a powerful technique for studying dynamic processes such as conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the direct observation and quantification of the different conformational isomers present in solution.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic utility. Its stereochemistry and conformational behavior are central to its application in the synthesis of complex, biologically active molecules. While its basic structure is well-established, a detailed experimental investigation of its conformational preferences, particularly through X-ray crystallography and VT-NMR, would provide valuable insights for synthetic chemists. Future work in this area could focus on the asymmetric synthesis of the individual enantiomers and exploring their differential reactivity, paving the way for more efficient and stereoselective syntheses of novel therapeutic agents.

References

- Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyclohexanone, 2-(3-methoxyphenyl)-. Substance Registry Services. Retrieved from [Link]

-

Chem-Space. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Methoxyphenyl)cyclohexanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the solubility characteristics of 2-(3-Methoxyphenyl)cyclohexanone, a significant structural motif in medicinal chemistry, particularly as a precursor in the synthesis of morphinan-class compounds.[4] Due to the scarcity of published quantitative solubility data for this specific molecule, this guide establishes a framework for understanding and predicting its solubility based on its molecular structure, theoretical principles, and provides a robust, validated experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Section 1: Molecular Profile of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its solubility. This compound (CAS: 15547-89-4) is a compound characterized by a blend of polar and non-polar features. Its structure consists of a non-polar cyclohexanone ring and a methoxy-substituted phenyl group, which contribute to its lipophilicity. Conversely, the ketone (=O) and ether (-OCH₃) functional groups introduce polarity and the potential for hydrogen bond acceptance.

This duality is key to its solubility behavior. The molecule's properties suggest it will not be readily soluble in highly polar protic solvents like water but will exhibit significant solubility in a range of organic solvents that can effectively solvate both its hydrophobic and moderately polar regions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [5][6] |

| Molecular Weight | 204.26 g/mol | [5][6] |

| Boiling Point | 140-142 °C (at 0.2 mmHg) | [5] |

| Density | ~1.1 g/mL | [4][5] |

| Refractive Index | ~1.546 | [4][5] |

| Calculated LogP | 2.6 | [6] |

| Hydrogen Bond Acceptors | 2 (Ketone oxygen, Ether oxygen) | [6] |

| Hydrogen Bond Donors | 0 | [6] |

The calculated LogP (cLogP) of 2.6 indicates a moderate degree of lipophilicity, reinforcing the expectation of poor aqueous solubility but good solubility in many organic solvents.[6] The absence of hydrogen bond donors means its interaction with protic solvents will be limited to accepting hydrogen bonds.

Section 2: Theoretical Principles of Solubility

Predicting solubility is a cornerstone of process chemistry and formulation science. While empirical determination is the gold standard, theoretical models provide invaluable guidance for solvent screening.

"Like Dissolves Like": The Role of Polarity

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[7] Based on its structure, this compound is a moderately polar molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large hydrocarbon backbone (cyclohexyl and phenyl rings) suggests some affinity for non-polar solvents. However, the polar ketone and ether groups will limit its solubility in highly non-polar solvents like hexane. Toluene, with its aromatic ring, may offer better solubility due to favorable π-π stacking interactions with the phenyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DCM): This class of solvents is expected to be highly effective. They possess a significant dipole moment to interact with the ketone and ether groups but lack the strong hydrogen-bonding network of protic solvents, allowing them to effectively solvate the non-polar portions of the molecule as well.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ketone and ether oxygens. While solubility is expected, it may be lower than in optimal polar aprotic solvents, as the solvent's strong intermolecular hydrogen bonds must first be disrupted.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstructs solubility into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible.[8][9] To determine the HSP of a solute like this compound, one would experimentally measure its solubility in a range of well-characterized solvents.[10] A "good" solvent is one that dissolves the solute effectively. By plotting these solvents in 3D Hansen space, a "solubility sphere" can be calculated for the solute.[9][10] Any solvent whose coordinates fall within this sphere is predicted to be a good solvent.

Section 3: Predicted Solubility Profile and Experimental Design

While precise HSP values for this compound are not published, we can create a logical framework for experimental determination. The diagram below illustrates the workflow for using HSP to find suitable solvents.

Caption: Workflow for Hansen Solubility Parameter (HSP) determination.

Based on this framework, the following table provides a predicted qualitative solubility profile for this compound, which serves as a hypothesis for experimental verification.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Low | Mismatch in polarity; ketone/ether groups are not well-solvated. |

| Toluene | Moderate | Aromatic ring allows for π-π interactions with the phenyl group. | |

| Polar Aprotic | Dichloromethane (DCM) | High | Good balance of polarity to solvate functional groups and non-polar character. |

| Tetrahydrofuran (THF) | High | Ether solvent effectively solvates the entire molecule. | |

| Ethyl Acetate | High | Ester group provides polarity to dissolve the solute effectively. | |

| Acetone | High | Ketone solvent interacts favorably with the solute's ketone group. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar; very effective at dissolving a wide range of organic molecules. | |

| Polar Protic | Ethanol | Moderate to High | Can hydrogen-bond with solute, but self-association may hinder solvation of non-polar parts. |

| Methanol | Moderate | More polar than ethanol, potentially leading to slightly lower solubility due to hydrophobic effect. |

Section 4: Experimental Determination of Solubility: A Validated Protocol

To provide actionable and reliable data, the following protocol for determining solubility via the isothermal shake-flask method is described. This method is a standard approach, similar to the principles outlined in OECD Guideline 105 for determining water solubility, adapted here for organic solvents.[11][12][13][14][15]

Principle

An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is measured by a suitable analytical method (e.g., HPLC-UV, GC-FID), which represents its saturation solubility.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Step-by-Step Protocol

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Use this to prepare a calibration curve.

-

Sample Preparation: Add an excess amount of this compound (e.g., ~50 mg) to a 4 mL glass vial. Causality: Adding a clear excess ensures that saturation will be reached.

-

Solvent Addition: Accurately add 2.0 mL of the test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. Causality: 24-48 hours is typically sufficient for most organic compounds to reach equilibrium. A preliminary time-to-equilibrium study can be run to confirm this.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow coarse particles to settle. Then, centrifuge the vials at high speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining undissolved solid. Trustworthiness: This two-step separation process is critical to ensure no solid particulates are carried over into the analytical sample, which would falsely inflate the solubility measurement.

-

Sample Dilution: Carefully take an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter. Immediately dilute the filtrate with a known volume of mobile phase or a suitable solvent to bring the concentration within the analytical instrument's calibration range. Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution due to temperature changes or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method. Determine the concentration of this compound by comparing the instrument response to the calibration curve.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) × (Dilution Factor)

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Section 5: Practical Applications of Solubility Data

The solubility data generated through the protocol in Section 4 is directly applicable to critical drug development and chemical synthesis tasks:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are highly soluble can increase reaction rates and improve yields.

-

Crystallization and Purification: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The data allows for the rational selection of solvent/anti-solvent systems.

-

Formulation Development: For liquid dosage forms, the API must be fully dissolved in the vehicle. Solubility data is the first step in identifying suitable biocompatible solvents or co-solvent systems.

-

Chromatography: Understanding solubility helps in choosing the appropriate mobile phase for chromatographic purification, ensuring the compound remains dissolved on the column.

Section 6: Conclusion

While published quantitative solubility data for this compound is limited, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental verification. Its molecular structure, featuring both lipophilic and moderately polar moieties, suggests high solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents. The provided shake-flask protocol offers a self-validating and reliable method for generating the precise data needed by researchers and process chemists. This foundational knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and enabling successful formulation of this important chemical intermediate.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from phytosafe.fr. [Link]

-

DelveInsight. (n.d.). Drug Solubility: Significance and symbolism. Retrieved from delveinsight.com. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from oecd-ilibrary.org. [Link]

-

PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Galvão, A. M., et al. (2018). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Revista de Ciências Farmacêuticas Básica e Aplicada, 39. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from filab.fr. [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility parameter (HSP). Retrieved from ResearchGate. [Link]

-

Ionescu, C., & Rata, D. M. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Dentistry, 24(2), 221-226. [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from csub.edu. [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from oecd.org. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from accudynetest.com. [Link]

-

ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from ResearchGate. [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from situtest.com. [Link]

-

PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from hansen-solubility.com. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from data.mendeley.com. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from chemistrysteps.com. [Link]

-

Semantic Scholar. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved from semanticscholar.org. [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/857e238072046830501a45a3066d516ca4a0f443]([Link]

-